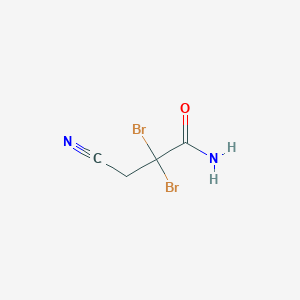
2,2-Dibromo-3-cyanopropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-3-cyanopropionamide is an organic compound with the chemical formula C4H4Br2N2O. It appears as a colorless to light yellow crystalline solid and is primarily used in the field of organic synthesis. This compound serves as an important intermediate for the synthesis of various organic compounds, including pesticides, pharmaceuticals, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for preparing 2,2-Dibromo-3-cyanopropionamide involves the reaction of 2,2-dibromoacetone with sodium cyanide. The process includes dissolving sodium cyanide in a mixed solvent of alcohol and ketone, followed by the gradual addition of 2,2-dibromoacetone. The reaction is carried out for several hours, and the product is separated by cooling and crystallization .
Industrial Production Methods: In an industrial setting, this compound can be produced by adding cyanoacetamide into a reaction mixture, followed by bromination using bromine. Sodium hypochlorite is used as an oxidant to convert hydrobromic acid into bromine, facilitating further bromination. The reaction is conducted at temperatures between 10 and 20 degrees Celsius, and the product is obtained by cooling, crystallization, and drying .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromo-3-cyanopropionamide undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Common in organic synthesis.
Carboxylic Acid Derivatization Reactions: Used to form derivatives of carboxylic acids.
Amino Acid Derivatization Reactions: Utilized in the modification of amino acids.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is used as an oxidant in the bromination process.
Substitution: Sodium cyanide is a common reagent for substitution reactions.
Major Products:
- Dibromoacetonitrile
- Dibromoacetic Acid
- Ammonia
- Bromide Ions
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-3-cyanopropionamide has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various organic compounds.
- Biology: Acts as a biocide with antimicrobial properties, making it useful in controlling bacterial growth in industrial water systems .
- Medicine: Potential applications in the development of pharmaceuticals due to its reactivity and ability to form derivatives.
- Industry: Employed in the paper industry as a preservative and in hydraulic fracturing wells as a biocide .
Wirkmechanismus
2,2-Dibromo-3-cyanopropionamide exerts its effects through its biocidal properties. It acts as a quick-kill biocide that hydrolyzes under both acidic and alkaline conditions. The compound rapidly degrades to form products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. Its mechanism involves the disruption of microbial cell membranes and metabolic processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Dibromoacetonitrile
- Dibromoacetic Acid
- Cyanoacetamide
Uniqueness: 2,2-Dibromo-3-cyanopropionamide is unique due to its rapid hydrolysis and degradation, which makes it an effective biocide with minimal environmental persistence. Its ability to quickly kill microorganisms and then degrade into less harmful products sets it apart from other biocides .
Eigenschaften
IUPAC Name |
2,2-dibromo-3-cyanopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBZPKXXHILCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474385 |
Source


|
| Record name | 2,2-Dibromo-3-cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143111-81-3 |
Source


|
| Record name | 2,2-Dibromo-3-cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

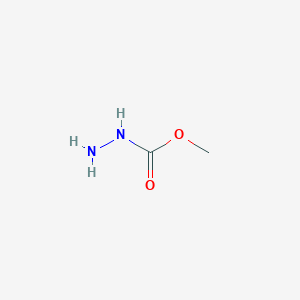
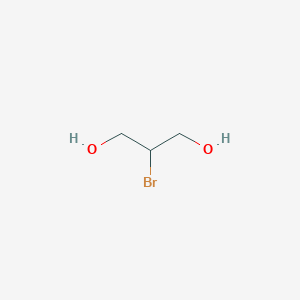


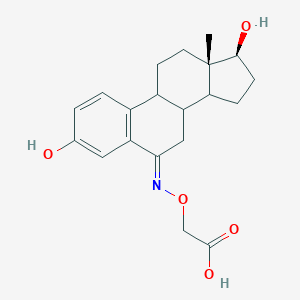
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
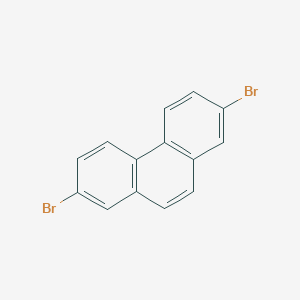
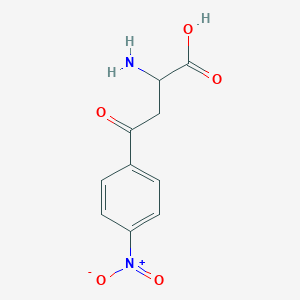
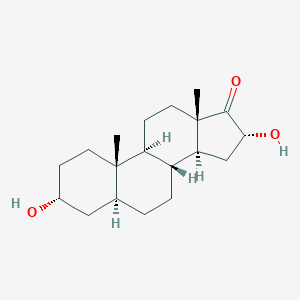

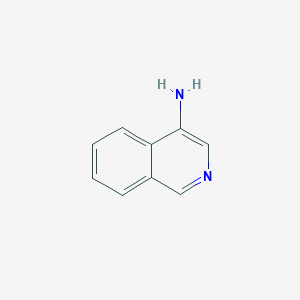
![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
